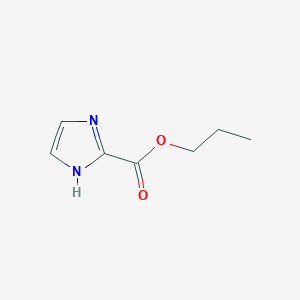

propyl 1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

79711-61-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

propyl 1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C7H10N2O2/c1-2-5-11-7(10)6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) |

InChI Key |

ZUQBBZCUTPYAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Propyl 1H-imidazole-2-carboxylate

This guide details the synthesis of Propyl 1H-imidazole-2-carboxylate , a critical heterocyclic building block used in the development of pharmaceutical agents (e.g., angiotensin II receptor antagonists, etomidate analogs).

The guide prioritizes the Trichloroacetyl Rearrangement Pathway as the primary method due to its operational robustness, avoidance of cryogenic lithiation, and high regioselectivity for the C2 position.

Executive Summary & Strategic Analysis

Synthesizing esters at the C2 position of the imidazole ring is synthetically non-trivial. The imidazole ring is electron-rich, but the C2 proton is acidic (

We present two distinct pathways. Pathway A (Trichloroacetyl Rearrangement) is the recommended laboratory-scale route, utilizing a unique N-to-C acyl migration to install the carboxylate surrogate regioselectively. Pathway B (Direct Lithiation) is the alternative for industrial scale-up where cryogenic flow chemistry is accessible.

Comparative Pathway Analysis

| Feature | Pathway A: Trichloroacetyl Rearrangement | Pathway B: Direct Lithiation |

| Mechanism | N-acylation | N-Protection |

| Regioselectivity | High (>95% C2) | High (Dependent on N-protecting group) |

| Reagents | Trichloroacetyl chloride, Imidazole, n-Propanol | n-BuLi, SEM-Cl, Propyl Chloroformate |

| Conditions | Ambient to Reflux (Mild) | Cryogenic (-78°C) |

| Scalability | Excellent (Batch) | Excellent (Flow/Batch) |

| Cost Efficiency | High (Cheap reagents) | Moderate (Expensive Lithium reagents) |

Primary Workflow: The Trichloroacetyl Rearrangement

Core Concept: This method exploits the "masked" carboxylate character of the trichloromethyl ketone. The trichloroacetyl group is first attached to N1, then thermally rearranged to C2, and finally converted to the propyl ester via haloform-type cleavage.

Mechanistic Visualization

Caption: The N-to-C rearrangement pathway bypasses the need for strong bases, utilizing the trichloroacetyl group as a reactive carboxylate equivalent.

Detailed Experimental Protocol (Pathway A)

Phase 1: Synthesis of 2-(Trichloroacetyl)imidazole

Reagents: Imidazole (1.0 eq), Trichloroacetyl chloride (1.1 eq), Triethylamine (1.1 eq), Acetonitrile (Anhydrous).

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solubilization: Dissolve Imidazole (6.8 g, 100 mmol) in anhydrous Acetonitrile (150 mL). Add Triethylamine (15.3 mL, 110 mmol). Cool the solution to 0°C in an ice bath.

-

Addition: Add Trichloroacetyl chloride (12.3 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 10°C.

-

Rearrangement:

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Critical Step: Monitor by TLC or HPLC. The initial product is the N-acyl species (1-trichloroacetylimidazole).

-

If the rearrangement is slow at RT, heat the solution to mild reflux (80°C) for 4–6 hours. The N-acyl group will migrate to the thermodynamically stable C2 position.

-

-

Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) to quench salts and extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over

and concentrate to yield crude 2-(trichloroacetyl)imidazole.[1]

Phase 2: Alcoholysis to Propyl Ester

Reagents: Crude 2-(trichloroacetyl)imidazole, n-Propanol (excess),

-

Reaction: Dissolve the crude intermediate in n-Propanol (100 mL). Add a catalytic amount of anhydrous Sodium Carbonate (0.5 g).

-

Reflux: Heat the mixture to reflux (approx. 97°C) for 6–12 hours.

-

Workup: Evaporate the excess n-Propanol under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with saturated

to remove any acidic byproducts. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). -

Validation:

-

1H NMR (CDCl3): Look for the propyl triplet (

ppm), multiplet (

-

Alternative Workflow: Direct Lithiation (Protection Strategy)

Core Concept: For scenarios requiring precise N-substitution or when starting from protected imidazoles.

Workflow Diagram

Caption: The lithiation route offers precision but requires cryogenic conditions and protection/deprotection steps.

Protocol Overview

-

Protection: React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF.

-

Lithiation: Treat SEM-imidazole with n-BuLi in THF at -78°C. The SEM group directs lithiation to C2.

-

Quench: Add Propyl Chloroformate (Cl-CO-O-Pr) to the lithiated species.

-

Deprotection: Remove the SEM group using TBAF (Tetrabutylammonium fluoride) or dilute HCl to yield the free amine product.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Corrective Action |

| Low Yield in Step 1 (Rearrangement) | TLC shows spot at high Rf (N-acyl) persisting. | Increase reaction temperature to reflux; ensure strictly anhydrous conditions (moisture hydrolyzes the acyl chloride). |

| Incomplete Alcoholysis | Presence of ketone peak in IR ( | Use dry n-Propanol; increase reflux time; add weak base catalyst ( |

| Decarboxylation | Loss of CO2 during workup. | Avoid strong acids during workup. The imidazole-2-carboxylic acid is prone to decarboxylation upon heating in acid; the ester is more stable. |

References

-

Preparation of Imidazole-2-Carboxylic Acid Esters. Vertex AI Search / Google Patents. (Patent JP2017066077A). Retrieved from .

- Synthesis of 2-Substituted Imidazoles via Trichloroacetyl Rearrangement.Organic Syntheses, Coll. Vol. 9, p. 512 (1998).

- Alcoholysis of 2-(Trichloroacetyl)imidazole.Journal of Organic Chemistry, 1985, 50, 11, 2005–2007. (Mechanistic basis for haloform cleavage).

- Regioselective Lithiation of Imidazoles.Chemical Reviews, 2004, 104, 5, 2631–2666.

-

Propyl 1H-imidazole-2-carboxylate Product Data. Sigma-Aldrich / MilliporeSigma. (Reference for spectral data comparison). Retrieved from .

Sources

- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

Propyl 1H-imidazole-2-carboxylate chemical properties

An In-Depth Technical Guide to Propyl 1H-imidazole-2-carboxylate and its Core Moiety, 1H-imidazole-2-carboxylic Acid

Abstract

The imidazole ring is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties, stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of Propyl 1H-imidazole-2-carboxylate, a key building block for drug discovery and organic synthesis. Due to the specificity of this ester, this document is structured to first detail the well-characterized properties and synthesis of its parent precursor, 1H-imidazole-2-carboxylic acid. Subsequently, it extrapolates these findings to describe the expected chemical properties, a robust synthesis protocol, and the synthetic utility of the title propyl ester. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this valuable compound class.

The Imidazole-2-Carboxylate Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole heterocycle is a five-membered aromatic ring containing two nitrogen atoms, a structure that imparts a unique combination of basicity and aromaticity.[2] This configuration is a common motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the ability of the ring's nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites and cellular receptors.[1][2]

Derivatives of 1H-imidazole-2-carboxylic acid (ICA), in particular, have emerged as powerful tools in drug discovery. They serve as versatile intermediates for compounds with demonstrated antiviral and anticancer activities.[2][3] Recent research has highlighted their potential in combating antibiotic resistance through the potent inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to last-resort carbapenem antibiotics in Gram-negative bacteria.[4] The carboxylic acid moiety acts as an effective anchor within the enzyme's active site, and strategic modification of the ester group and imidazole ring positions allows for fine-tuning of potency and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. This section details the known properties of the parent acid and the predicted properties of its propyl ester derivative.

1H-Imidazole-2-carboxylic Acid (Parent Compound)

1H-Imidazole-2-carboxylic acid is a white crystalline solid that serves as the immediate precursor to its ester derivatives.[5] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 16042-25-4 | [6] |

| Molecular Formula | C₄H₄N₂O₂ | [6] |

| Molecular Weight | 112.09 g/mol | [6] |

| Melting Point | 156-158 °C (with decomposition) | [5] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in water | [5] |

| pKa | (Predicted values vary) |

Spectroscopic Profile:

-

¹H NMR (400 MHz, D₂O): A characteristic singlet is observed at δ 7.56 ppm, corresponding to the two equivalent protons on the imidazolium ring (positions 4 and 5).[5]

-

¹³C NMR (400 MHz, D₂O): Resonances appear at δ 158.86 (C=O), 141.02 (C2), and 120.49 (C4/C5) ppm.[5]

-

IR (KBr, cm⁻¹): Key stretches include 3392 (N-H), 1618 (C=O, carboxylate), and 1421 (C-N).[5]

Propyl 1H-imidazole-2-carboxylate (Target Ester)

While specific experimental data for Propyl 1H-imidazole-2-carboxylate is not widely published, its properties can be reliably predicted based on standard chemical principles of esterification.

| Property | Predicted Value | Justification |

| CAS Number | Not broadly available | |

| Molecular Formula | C₇H₁₀N₂O₂ | Addition of a C₃H₆ unit to the parent acid |

| Molecular Weight | 154.17 g/mol | Sum of atomic masses |

| Appearance | Off-white to light yellow solid or oil | Esterification typically lowers melting points |

| Solubility | Increased solubility in organic solvents (EtOAc, CH₂Cl₂, THF), decreased water solubility | The propyl group increases lipophilicity |

Predicted Spectroscopic Profile: The transition from a carboxylic acid to a propyl ester induces predictable shifts in spectroscopic data, which are crucial for reaction monitoring and product confirmation.

-

¹H NMR : The most significant change will be the appearance of signals corresponding to the propyl group: a triplet around 4.2 ppm (-O-CH₂ -), a sextet around 1.7 ppm (-CH₂-CH₂ -CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃ ). The singlet for the imidazole protons (H4, H5) will remain, likely shifting slightly. The acidic -COOH proton signal will be absent.

-

¹³C NMR : New signals for the propyl chain carbons will appear. The carbonyl carbon signal will shift slightly compared to the parent acid.

-

IR : The broad O-H stretch of the carboxylic acid will disappear. The C=O stretch will shift to a higher wavenumber (typically 1700-1730 cm⁻¹), characteristic of an ester.

Synthesis and Mechanistic Considerations

The synthesis of Propyl 1H-imidazole-2-carboxylate is a two-step process: oxidation of the corresponding aldehyde to the key carboxylic acid intermediate, followed by esterification. This approach ensures high yields and purity.

Synthesis of 1H-Imidazole-2-carboxylic Acid Precursor

The precursor is efficiently synthesized via the oxidation of commercially available 1H-imidazole-2-carboxaldehyde.

Expertise & Causality: The choice of hydrogen peroxide (H₂O₂) as the oxidant is deliberate. It is an effective, inexpensive, and environmentally benign reagent whose primary byproduct is water. This method avoids harsh conditions or heavy metal catalysts that could lead to the degradation or decarboxylation of the sensitive imidazole ring, a known issue upon heating.[5] The reaction proceeds readily at room temperature, preserving the integrity of the final product.

Protocol: Oxidation of 1H-imidazole-2-carboxaldehyde [5]

-

Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water (approx. 3.5 mL per gram of aldehyde).

-

To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approx. 3.5 eq) dropwise. The addition should be slow to control any potential exotherm.

-

Continue stirring the reaction mixture at ambient temperature for 72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the water via distillation under reduced pressure at room temperature. Critical: Avoid heating to prevent decarboxylation.

-

The resulting white crystalline solid is washed with a stirred mixture of diethyl ether/water (4:1 v/v) to remove any residual peroxide.

-

The solid is then filtered and dried under vacuum to yield pure 1H-imidazole-2-carboxylic acid.

Caption: High-level workflow for the synthesis of Propyl 1H-imidazole-2-carboxylate.

Esterification to Propyl 1H-imidazole-2-carboxylate

The final product is obtained through Fischer esterification, a classic and reliable acid-catalyzed reaction.

Expertise & Causality: Fischer esterification is an equilibrium-driven process. To drive the reaction toward the product, propanol is used as both the reactant and the solvent, ensuring it is present in large excess. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic propanol. The removal of water, a byproduct, can also be employed to shift the equilibrium to the right.

Protocol: Fischer Esterification

-

Suspend 1H-imidazole-2-carboxylic acid (1.0 eq) in n-propanol (10-20 volumes).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Warm the mixture to reflux (approx. 97 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Reactivity and Synthetic Utility

Propyl 1H-imidazole-2-carboxylate is a bifunctional molecule with several reactive sites, making it a valuable building block.

-

N-Alkylation: The pyrrolic nitrogen (N-1) of the imidazole ring is readily alkylated or acylated, providing a key handle for introducing diverse substituents. This is a common strategy in drug development to modulate solubility and target engagement, as seen in the synthesis of Olmesartan intermediates.[7]

-

Ester Manipulation: The propyl ester can be hydrolyzed back to the carboxylic acid under basic conditions or transesterified with other alcohols. This allows for late-stage modification or the attachment of the imidazole scaffold to larger molecules.

-

Precursor to Bioactive Molecules: As demonstrated by related structures, this scaffold is pivotal for creating inhibitors of critical bacterial enzymes like MBLs.[4] The ester group can be designed to interact with specific pockets in a target protein or to act as a pro-drug moiety that is cleaved in vivo.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Propyl 1H-imidazole-2-carboxylate is not available, a conservative safety protocol can be established based on data for 1H-imidazole-2-carboxylic acid and other related imidazoles.[6][8] These compounds are generally classified as irritants.

| Hazard Category | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side-shields.[9][10]

-

Avoid formation of dust and aerosols.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from strong oxidizing agents.

Spill Protocol: [11]

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, avoid generating dust. Carefully sweep or vacuum up the material and place it in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

Dispose of contaminated materials as hazardous waste in accordance with local regulations.

Conclusion and Future Outlook

Propyl 1H-imidazole-2-carboxylate, built upon the robust 1H-imidazole-2-carboxylic acid core, represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The strategic importance of the imidazole-2-carboxylate scaffold, particularly in the development of novel anti-infective and anti-cancer agents, ensures that this compound and its derivatives will remain an area of active investigation. Future research will likely focus on the synthesis of novel libraries based on this scaffold for high-throughput screening and the development of more complex derivatives with enhanced potency and optimized ADME (absorption, distribution, metabolism, and excretion) profiles.

References

-

Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. (URL: [Link])

-

Angene Chemical. (2023). Safety Data Sheet for 4-Methyl-2-propyl-1H-imidazole. (URL: [Link])

-

Joule, J. A. (2025). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Recent Advancements in Cancer Drug Discovery. (URL: [Link])

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-carboxylic acid. PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Propyl 1H-imidazole-2-carboxylate molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Propyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Propyl 1H-imidazole-2-carboxylate emerges as a significant heterocyclic compound, serving not only as a versatile synthetic intermediate but also as a key structural motif in the design of pharmacologically active molecules. Its architecture is foundational to more complex drugs, including derivatives used in the development of angiotensin II receptor antagonists like Olmesartan.[4] This guide offers a comprehensive exploration of the molecular structure and conformational landscape of propyl 1H-imidazole-2-carboxylate, grounded in spectroscopic principles, crystallographic data from analogous structures, and computational analysis. We will dissect its synthesis, reactivity, and the critical role its structural features play in the broader context of drug discovery and development.

Molecular Structure Elucidation

The definitive structure of propyl 1H-imidazole-2-carboxylate is established through a combination of spectroscopic techniques and by analogy to high-resolution crystallographic studies of closely related imidazole derivatives.

Core Molecular Framework

The molecule consists of a five-membered aromatic imidazole ring. A propyl group is attached to the nitrogen atom at position 1 (N1), and a propyl carboxylate (ester) group is substituted at the carbon atom at position 2 (C2).

Caption: Molecular structure of propyl 1H-imidazole-2-carboxylate.

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly cataloged, its spectral characteristics can be reliably predicted based on extensive data from analogous compounds.[5][6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule.

-

¹H NMR : The protons on the imidazole ring (H4 and H5) would appear as distinct singlets or doublets in the aromatic region (~7.0-8.0 ppm). The methylene protons of the N-propyl group adjacent to the nitrogen (N-CH₂) would be shifted downfield. The protons of the ester's propyl group would show characteristic triplet and sextet patterns.

-

¹³C NMR : The carbonyl carbon of the ester would be the most downfield signal (~160-170 ppm). The imidazole ring carbons (C2, C4, C5) would appear in the aromatic region (~115-145 ppm). The carbons of the two propyl groups would be found in the aliphatic region.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups.[5][9]

-

A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester group.

-

Bands in the 1500-1650 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the imidazole ring.

-

Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the propyl alkyl chains.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For the related ethyl ester, an [M+H]⁺ peak at m/z 183 was reported.[10] For propyl 1H-imidazole-2-carboxylate (C₁₀H₁₄N₂O₂), the expected molecular weight is 194.23 g/mol , leading to an anticipated [M+H]⁺ peak at approximately m/z 195.

| Technique | Functional Group | Expected Signal / Absorption |

| ¹H NMR | Imidazole C-H | ~7.0 - 8.0 ppm |

| Ester O-CH₂ | ~4.1 - 4.4 ppm (triplet) | |

| N-Propyl N-CH₂ | ~3.9 - 4.2 ppm (triplet) | |

| ¹³C NMR | Ester C=O | ~160 - 170 ppm |

| Imidazole C2 | ~140 - 145 ppm | |

| Imidazole C4/C5 | ~115 - 130 ppm | |

| IR | Ester C=O Stretch | ~1720 - 1740 cm⁻¹ |

| Imidazole C=N/C=C | ~1500 - 1650 cm⁻¹ | |

| Alkyl C-H Stretch | ~2850 - 3000 cm⁻¹ | |

| Table 1: Predicted Spectroscopic Data for Propyl 1H-imidazole-2-carboxylate. |

Crystallographic Insights

Direct X-ray crystallographic data for propyl 1H-imidazole-2-carboxylate is not available in open literature. However, the structure of the imidazole core is well-characterized.[11][12][13] The imidazole ring is planar, a consequence of its aromaticity.[14] Crystal structures of related compounds show that intermolecular forces, particularly hydrogen bonds involving the imidazole nitrogen (if unsubstituted) and oxygen atoms from carboxylate groups, play a crucial role in stabilizing the crystal lattice.[14][15]

| Parameter | Typical Value (Å / °) | Reference Compound |

| Bond Length (N1–C2) | 1.357 (3) Å | Mesityl-imidazole[14] |

| Bond Length (C2–N3) | 1.316 (3) Å | Mesityl-imidazole[14] |

| Bond Length (N3–C4) | 1.382 (3) Å | Mesityl-imidazole[14] |

| Bond Angle (N1–C2–N3) | 112.48 (17)° | Mesityl-imidazole[14] |

| Bond Angle (C4–C5–N1) | 105.65 (17)° | Mesityl-imidazole[14] |

| Table 2: Representative Crystallographic Parameters of the Imidazole Ring. |

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. The conformation of propyl 1H-imidazole-2-carboxylate is primarily determined by the rotation around several key single bonds.

Key Rotatable Bonds and Conformational Isomers

-

C2–C(O) Bond : Rotation around the bond connecting the imidazole ring to the carbonyl carbon of the ester is critical. This rotation determines the orientation of the ester group relative to the ring. Steric hindrance between the ester and the N1-propyl group can influence the preferred dihedral angle.

-

O–C(propyl) Bond : Rotation around the ester oxygen-carbon bond dictates the position of the ester's propyl chain.

-

Bonds within the Propyl Chains : Both the N-propyl and O-propyl chains have rotatable C-C bonds, leading to various gauche and anti conformers.

Computational methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface and identifying low-energy, stable conformers.[16][17] Studies on similar imidazole derivatives show that multiple conformers can exist in a low-energy state, allowing for easy interconversion.[18] The most stable conformer will likely adopt a geometry that minimizes steric repulsion while optimizing electronic interactions.

Caption: Logical flow of conformational determination.

Synthesis and Chemical Properties

Propyl 1H-imidazole-2-carboxylate is accessible through established synthetic methodologies for N-alkylated imidazole esters.

Experimental Protocol: Synthetic Pathway

A common and effective method involves the reaction of 1-propyl-1H-imidazole with propyl chloroformate in the presence of a base to neutralize the HCl byproduct. This approach is adapted from procedures for similar esters.[10]

Step-by-Step Methodology:

-

Reaction Setup : A solution of 1-propyl-1H-imidazole and a non-nucleophilic base (e.g., triethylamine) is prepared in an aprotic solvent (e.g., acetonitrile) in a reaction vessel under an inert atmosphere (e.g., argon).

-

Cooling : The solution is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermic reaction.

-

Reagent Addition : Propyl chloroformate is added dropwise to the stirred solution, maintaining the low temperature.

-

Reaction : The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification : The reaction mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under vacuum. The crude product is then purified, typically by column chromatography, to yield pure propyl 1H-imidazole-2-carboxylate.

Caption: General workflow for the synthesis.

Chemical Reactivity

-

Ester Hydrolysis : The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 1-propyl-1H-imidazole-2-carboxylic acid. This carboxylic acid derivative is itself a valuable building block.

-

Basicity : The N3 nitrogen of the imidazole ring is basic and can be protonated or alkylated.

-

Ring Stability : The aromatic imidazole ring is generally stable but can undergo electrophilic substitution, although the C2 position is blocked.

Relevance and Applications in Drug Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][19] Imidazole-2-carboxylate derivatives are no exception and serve as key components in the design of new therapeutic agents.

-

Enzyme Inhibition : The imidazole-2-carboxylic acid core has been identified as a potent pharmacophore for inhibiting enzymes. For example, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as powerful inhibitors of VIM-type metallo-β-lactamases, which are responsible for bacterial resistance to carbapenem antibiotics.[20] The specific conformation and substitution pattern are critical for fitting into the enzyme's active site.

-

Synthetic Intermediate : As demonstrated by its relation to the synthesis of Olmesartan, esters like propyl 1H-imidazole-2-carboxylate are crucial intermediates.[4] They allow for the controlled, stepwise construction of complex molecular architectures required for biological activity.

-

Broad Therapeutic Potential : The broader class of imidazole derivatives exhibits an extensive range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3][21] The specific ester and alkyl groups on the imidazole-2-carboxylate scaffold can be modified to tune properties like solubility, cell permeability, and target affinity.

Conclusion

Propyl 1H-imidazole-2-carboxylate is a molecule of significant interest, characterized by an aromatic imidazole core functionalized with flexible propyl and carboxylate groups. Its structure is well-defined by spectroscopic methods, while its conformational flexibility, governed by rotation around key single bonds, allows it to adopt various spatial arrangements. This conformational adaptability, combined with the proven biological relevance of the imidazole-2-carboxylate scaffold, makes it a valuable building block for medicinal chemists. A thorough understanding of its structure, conformation, and synthesis provides a solid foundation for its application in the rational design and development of novel therapeutics.

References

-

Revue Roumaine de Chimie. CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

RSC Publishing. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. Available at: [Link]

-

Acta Crystallographica Section E. Poly[[μ2-aqua-μ3-(4-carboxy-2-propyl-1H-imidazole-5-carboxylato-κ4 N 3,O 4:O 4:O 5)-sodium] hemihydrate]. Available at: [Link]

- Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Available at: [Link]

- Google Patents. A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.

-

PubMed. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Available at: [Link]

-

PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Available at: [Link]

-

Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Available at: [Link]

-

PMC. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Available at: [Link]

-

Digital CSIC. The crystal structure of imidazole at -150degreesC. Available at: [Link]

-

PMC. X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Available at: [Link]

-

MDPI. Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei. Available at: [Link]

-

Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Available at: [Link]

-

ResearchGate. X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17. Available at: [Link]

-

MDPI. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Available at: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

-

MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

-

Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Available at: [Link]

-

PMC. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Available at: [Link]

-

IUCrData. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Available at: [Link]

-

Capot Chemical. MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Available at: [Link]

-

MDPI. Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands. Available at: [Link]

-

PubChem. 1H-Imidazole-2-carboxylic acid. Available at: [Link]

-

PubMed. Computational studies on imidazole heme conformations. Available at: [Link]

-

ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]

-

PubMed. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]

-

PMC. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]

-

ResearchGate. The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jchemrev.com [jchemrev.com]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 2-N-PROPYL-2-IMIDAZOLINE(15450-05-2) 1H NMR [m.chemicalbook.com]

- 9. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 10. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 11. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 12. X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Poly[[μ2-aqua-μ3-(4-carboxy-2-propyl-1H-imidazole-5-carboxylato-κ4 N 3,O 4:O 4:O 5)-sodium] hemihydrate] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02913A [pubs.rsc.org]

- 17. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. mdpi.com [mdpi.com]

- 20. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propyl 1H-imidazole-2-carboxylate and its Analogs for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propyl 1H-imidazole-2-carboxylate and related alkyl 1H-imidazole-2-carboxylates. It is designed for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, properties, applications, and safety considerations of this important class of molecules.

Introduction: The Imidazole Nucleus as a Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination chemistry with metal ions, make it a "privileged scaffold" in medicinal chemistry. This means that the imidazole moiety is frequently found in the structures of successful drugs across a wide range of therapeutic areas, including antifungal, antibacterial, anticancer, and antihypertensive agents.

Alkyl 1H-imidazole-2-carboxylates, including the propyl ester, are valuable derivatives that serve as key intermediates in the synthesis of more complex pharmaceutical compounds. Their functional group handles allow for a variety of chemical transformations, making them versatile tools for drug discovery and development.

Chemical Identity and Physicochemical Properties

| Property | Value/Description | Source |

| Chemical Name | Propyl 1H-imidazole-2-carboxylate | - |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethylformamide. | [2] |

| Melting Point | Not available. For comparison, 1H-Imidazole-2-carboxylic acid has a melting point of approximately 156-158 °C. | [3] |

| Boiling Point | Not available. | - |

Spectroscopic Characterization:

The structural elucidation of Propyl 1H-imidazole-2-carboxylate and its analogs relies on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, typically in the range of 7.0-7.5 ppm. The protons of the propyl group will appear as a triplet for the terminal methyl group and two multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the imidazole ring carbons, and the carbons of the propyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹) and N-H stretching vibrations of the imidazole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Propyl 1H-imidazole-2-carboxylate

The synthesis of alkyl 1H-imidazole-2-carboxylates can be achieved through several established methods. A common and straightforward approach is the esterification of 1H-imidazole-2-carboxylic acid.

General Synthesis Protocol: Esterification of 1H-Imidazole-2-carboxylic Acid

This protocol describes a general method for the synthesis of alkyl 1H-imidazole-2-carboxylates, which can be adapted for the preparation of the propyl ester.

Step 1: Preparation of 1H-Imidazole-2-carboxylic Acid

1H-Imidazole-2-carboxylic acid can be synthesized from 1H-imidazole-2-carboxaldehyde through oxidation.[3]

-

Procedure: To a solution of 1H-imidazole-2-carboxaldehyde in water, an oxidizing agent such as hydrogen peroxide is added. The reaction is typically stirred at room temperature for an extended period. The product, 1H-imidazole-2-carboxylic acid, can be isolated by removing the water under reduced pressure.[3]

Step 2: Esterification

-

Reagents: 1H-imidazole-2-carboxylic acid, propanol, and an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

Suspend 1H-imidazole-2-carboxylic acid in an excess of dry propanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Propyl 1H-imidazole-2-carboxylate.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality in Experimental Choices:

-

The use of an excess of propanol serves as both the reactant and the solvent, driving the equilibrium of the esterification reaction towards the product side.

-

An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The workup procedure is designed to remove the acid catalyst and any unreacted starting materials, isolating the desired ester product.

Alternative Synthesis Route

An alternative method involves the reaction of an imidazole derivative with a chloroformate. For instance, a 1-substituted imidazole can react with an alkyl chloroformate in the presence of a base to yield the corresponding imidazole-2-carboxylate ester.[4]

Synthesis Workflow Diagram

Caption: Role of imidazole esters as precursors in pharmaceutical synthesis.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for Propyl 1H-imidazole-2-carboxylate, the safety and handling precautions are based on the known hazards of the parent imidazole compound and its derivatives. Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage the unborn child. [5][6][7] Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed. [6]* Skin Corrosion/Irritation: Causes severe skin burns. [5][6]* Eye Damage/Irritation: Causes serious eye damage. [5][6]* Reproductive Toxicity: Suspected of damaging fertility or the unborn child. [6] Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [7] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing. [5] * Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated. [8]* Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. [9]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [6] First-Aid Measures:

-

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6]* In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [5]* If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6] Disposal:

Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

Conclusion

Propyl 1H-imidazole-2-carboxylate and its analogs are valuable compounds in the field of medicinal chemistry and drug development. While the specific propyl ester is not as well-documented as other alkyl esters, its synthesis can be readily achieved through standard esterification procedures. The imidazole-2-carboxylate scaffold is a key component in the synthesis of complex pharmaceuticals and shows promise in the development of novel enzyme inhibitors. Researchers and scientists working with these compounds must adhere to strict safety protocols due to the potential hazards associated with the imidazole moiety. This guide provides a foundational understanding to support further research and application of this important class of molecules.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

Prasanna Bio Molecules Pvt Ltd. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of compounds 12: a) (i) 1H-imidazole-2-carboxylic.... Retrieved from [Link]

-

PubMed. (2022, October 15). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

Journal of the American Chemical Society. (2007, September 27). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

-

Academia.edu. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

-

Proclinical. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

-

PubMed. (2020, December 10). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Retrieved from [Link]

-

SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

Sources

- 1. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | 58954-23-7 [sigmaaldrich.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 5. carlroth.com [carlroth.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. chemos.de [chemos.de]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. neb.com [neb.com]

Biological Activity of Propyl 1H-imidazole-2-carboxylate: A Technical Guide

Executive Summary

Propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8) acts as a pivotal lipophilic pharmacophore precursor in medicinal chemistry.[1] While possessing intrinsic, albeit moderate, antimicrobial and antifungal activity typical of the azole class, its primary biological significance lies in its utility as a "gateway scaffold." It serves as a critical intermediate for synthesizing DNA-minor groove binding antivirals (polyamides), metalloenzyme inhibitors, and fused-ring anticancer agents (e.g., imidazo[1,2-a]pyrazines). This guide details its physicochemical profile, intrinsic mechanism of action (MOA), and its role in fragment-based drug discovery (FBDD).

Part 1: Physicochemical & Structural Profile[1]

The biological activity of propyl 1H-imidazole-2-carboxylate is governed by its amphoteric nature and the lipophilicity conferred by the propyl ester.[1] Unlike its methyl analog, the propyl chain enhances membrane permeability, making it a superior candidate for cell-based assays involving esterase-labile prodrug strategies.

| Property | Value / Characteristic | Biological Implication |

| Molecular Formula | C₇H₁₀N₂O₂ | Low molecular weight fragment (<200 Da).[1] |

| Molecular Weight | 154.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Predicted) | ~0.98 - 1.15 | Moderate lipophilicity; optimized for passive diffusion compared to the free acid (LogP < 0). |

| pKa (Imidazole N) | ~7.0 - 7.2 | Physiologically relevant ionization; acts as a H-bond donor/acceptor at pH 7.[1]4. |

| H-Bond Donors | 1 (N-H) | Critical for binding to active site residues (e.g., Ser, His) or DNA bases. |

| H-Bond Acceptors | 2 (N:, C=O) | Enables coordination with metal cofactors (Fe²⁺, Zn²⁺) in metalloenzymes. |

Part 2: Intrinsic Biological Mechanisms[1]

Metalloenzyme Inhibition (The "Azole" Effect)

The core biological activity of propyl 1H-imidazole-2-carboxylate stems from the unhindered nitrogen atom (N3) on the imidazole ring. This nitrogen possesses a lone pair capable of coordinating with metal ions in enzyme active sites.[1]

-

Target: Lanosterol 14α-demethylase (CYP51).

-

Mechanism: The imidazole N3 coordinates with the heme iron (Fe) of CYP51, preventing substrate (lanosterol) oxidation. This inhibits ergosterol biosynthesis, destabilizing fungal cell membranes.[1][2]

-

Potency: As a standalone molecule, the propyl ester exhibits micromolar (µM) affinity. It is generally less potent than N-substituted azoles (e.g., ketoconazole) but serves as a template for designing specific inhibitors.

DNA Minor Groove Binding Precursor

The compound is a structural synthon for imidazole-pyrrole polyamides .[1]

-

Mechanism: The imidazole-2-carboxylate motif mimics the hydrogen-bonding pattern required to recognize G-C base pairs in the DNA minor groove.[1]

-

Activity: When oligomerized or coupled with pyrrole amino acids, derivatives inhibit gene transcription, showing potential as gene-silencing antivirals (e.g., against HPV or HIV).

Esterase-Mediated Bioactivation

The propyl ester functions as a prodrug moiety .[1]

-

Intracellular Activation: Upon cell entry, nonspecific esterases hydrolyze the propyl group, releasing 1H-imidazole-2-carboxylic acid .

-

Effect: The free acid is a zwitterionic antimetabolite that can interfere with histidine metabolism or act as a weak competitive inhibitor of specific decarboxylases.[1]

Part 3: Visualization of Mechanisms[1]

Diagram 1: CYP51 Inhibition & Synthetic Divergence

This diagram illustrates the dual role of the compound: direct inhibition of heme enzymes and its synthetic transformation into high-potency drugs.[1]

Caption: Dual pathway showing direct heme coordination (antifungal) and synthetic divergence to antiviral/anticancer agents.

Part 4: Experimental Protocols

Protocol A: Synthesis of Propyl 1H-imidazole-2-carboxylate

Context: High-purity synthesis is required for biological evaluation to avoid contamination with toxic coupling reagents.[1]

Reagents: 1H-imidazole-2-carboxylic acid, n-Propanol, Thionyl chloride (SOCl₂).

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous n-propanol (20 vol).

-

Activation: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

-

Reflux: Heat the mixture to reflux (97°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Workup: Evaporate solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution to pH 8.[1]

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

Yield: Expect 75–85% as a white to off-white solid.[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Context: Validating intrinsic antifungal activity against Candida albicans.

Materials:

-

Test Compound: Propyl 1H-imidazole-2-carboxylate (dissolved in DMSO).[1]

-

Organism: Candida albicans (ATCC 90028).[1]

-

Media: RPMI 1640 buffered with MOPS.

Workflow:

-

Inoculum Prep: Adjust yeast suspension to

to -

Dilution: Prepare serial 2-fold dilutions of the test compound in 96-well microplates. Final concentration range: 0.125 – 64 µg/mL.[1] Ensure DMSO < 1%.

-

Incubation: Add inoculum to wells. Incubate at 35°C for 24–48 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible growth (turbidity).[1]

-

Control: Use Fluconazole as a positive control (Expected MIC: 0.25–1.0 µg/mL).[1] Note: Expect the propyl ester to show higher MIC (weaker activity) than Fluconazole, typically in the 16–64 µg/mL range.

Part 5: Structure-Activity Relationship (SAR) Insights

When utilizing this compound for lead optimization, the following SAR rules apply:

-

Ester Chain Length:

-

N1-Substitution:

-

The unsubstituted N1-H is essential for H-bonding in the minor groove of DNA.[1]

-

Alkylation at N1 (e.g., N-benzyl) abolishes DNA binding specificity but may enhance antifungal potency by mimicking the structure of clotrimazole-like drugs.

-

References

-

Zhang, L., et al. (2017).[1] "Method for producing imidazole-2-carboxylate derivative or salt thereof."[1] Google Patents, JP2017066077A.[1] Link

-

Boc Sciences. (2024).[1] "Ethyl 1-propyl-1H-imidazole-2-carboxylate and related derivatives." Chemical Building Blocks.

-

Shingalapur, R. V., et al. (2012).[1] "Synthesis and biological evaluation of novel imidazole derivatives." European Journal of Medicinal Chemistry. (Contextual reference for imidazole antifungal SAR). Link

-

PubChem. (2024).[1] "Compound Summary: Propyl imidazole-2-carboxylate (Analog)." National Library of Medicine.[1] Link

-

Gupta, P., et al. (2016).[1][2] "A review: Imidazole synthesis and its biological activities." International Journal of Pharmaceutical Sciences and Research. Link

Sources

Solubility Profiling & Characterization: Propyl 1H-imidazole-2-carboxylate

[1][3][4]

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for Propyl 1H-imidazole-2-carboxylate (CAS: 79711-61-8).[1][2][3] As a functionalized imidazole ester, this compound serves as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.[2][4][5] Its physicochemical behavior is governed by the interplay between the lipophilic propyl ester moiety and the amphoteric imidazole core.[1][2][3][4][5] This document outlines theoretical solubility parameters, empirical solvent classifications, and a validated protocol for equilibrium solubility determination, designed to support lead optimization and process scale-up.

Chemical Identity & Physicochemical Basis

Understanding the solubility landscape requires a structural analysis of the solute's interaction potential.[1][2][3][4][5]

-

Chemical Name: Propyl 1H-imidazole-2-carboxylate[1][2][3][4][6][7][8]

-

Structural Features:

-

Imidazole Ring: Provides a hydrogen bond donor (NH) and acceptor (N:).[1][2][3][4][5] The electron-withdrawing ester group at the C2 position reduces the basicity of the pyridine-like nitrogen compared to unsubstituted imidazole.[1][3][4]

-

Propyl Ester: Introduces a lipophilic chain, increasing LogP (~0.[1][2][3][4][5]98) relative to the parent acid or methyl ester, thereby reducing water solubility while enhancing compatibility with medium-polarity organic solvents.[1][2][3][4][5]

-

Theoretical Solubility Parameters

| Parameter | Value (Predicted/Lit) | Implication |

| LogP (Octanol/Water) | ~0.98 | Moderate lipophilicity; likely permeable but sparingly soluble in pure water.[1][2][3][4][5] |

| pKa (Conjugate Acid) | ~4.0 - 5.0 | The C2-ester lowers the pKa of the imidazole ring (typically ~7.0).[1][2][3][5] Solubility will increase significantly at pH < 3.[1][2][3][4][5] |

| H-Bond Donors | 1 (NH) | Capable of specific solvent interactions (e.g., with alcohols/ketones).[1][2][3][4][5] |

| H-Bond Acceptors | 2 (N, C=O) | Facilitates solubility in protic solvents.[1][2][3][4][5] |

Solubility Landscape by Solvent Class

The following categorization is based on Hansen Solubility Parameters (HSP) and dielectric constants, synthesized from analog data (e.g., ethyl imidazole-2-carboxylate) and functional group analysis.

High Solubility Solvents (Recommended for Stock Solutions)

These solvents disrupt the crystal lattice efficiently through dipole-dipole interactions and hydrogen bonding.[1][2][3][4][5]

-

DMSO (Dimethyl sulfoxide): >100 mg/mL.[1][2][3][4][5] Excellent for biological assays and stock preparation.[1][2][3][4][5]

-

DMF (Dimethylformamide): >100 mg/mL.[1][2][3][4][5] Suitable for synthetic reactions.[1][2][3][4][5][9][10]

-

Methanol / Ethanol: High solubility (>50 mg/mL).[1][2][3][4][5] The hydroxyl group interacts with the imidazole nitrogens; however, protic solvents may facilitate transesterification at elevated temperatures.[2][4][5]

Moderate Solubility Solvents (Process & Crystallization)

-

Ethyl Acetate: Moderate.[1][2][3][4][5] Often used as an extraction solvent.[1][2][3][4][5]

-

Dichloromethane (DCM): Moderate to Good.[1][2][3][4][5] Useful for partitioning from aqueous phases.[1][2][3][4][5]

-

Acetone: Moderate. Good candidate for anti-solvent crystallization when paired with water.[1][2][3][4][5]

Low Solubility Solvents (Anti-Solvents)[1][2][3][5]

Experimental Protocol: Equilibrium Solubility Determination

Role: Senior Application Scientist Objective: To generate precise solubility data (S_eq) using the "Shake-Flask" method coupled with HPLC quantification. This protocol ensures data integrity for regulatory filing.[1][2][3][4][5]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for solubility screening.

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology

Reagents:

-

Test Compound: Propyl 1H-imidazole-2-carboxylate (Purity >98%).[1][3][5][7]

-

Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Buffers).[1][2][4][5]

Step-by-Step Procedure:

-

Preparation: Weigh approximately 10-20 mg of the compound into a 2 mL HPLC vial or glass tube.

-

Solvent Addition: Add 500 µL of the target solvent.[1][2][3][4][5]

-

Visual Inspection:

-

Equilibration: Cap the vials and place them in an orbital shaker or thermomixer at 25°C ± 1°C for 24 hours. Note: For strict thermodynamic solubility, 48-72 hours is preferred to rule out metastable polymorphs.[1][2][3][4]

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter the supernatant through a 0.45 µm syringe filter.

-

Quantification (HPLC): Dilute the filtrate (e.g., 1:100) with mobile phase and analyze.

-

Calculation:

pH-Dependent Solubility (The "pH-Solubility Profile")

For imidazole derivatives, pH is the single most critical variable governing aqueous solubility.[1][3][4][5]

-

Mechanism: The imidazole ring can be protonated at acidic pH, forming a cationic species with high water solubility.[1][2][3][4][5]

-

Equation:

[1][2][3][5]

Recommendation:

-

pH 1.2 (0.1N HCl): High solubility (Salt formation).[1][2][3][4][5] Recommended for dissolution testing.[1][2][3][4][5]

-

pH 7.4 (PBS): Low solubility (Neutral species dominates).[1][2][3][4][5]

-

pH 10+: Low solubility (Neutral/Anionic transition, though deprotonation of 1H-imidazole requires very high pH >14).[1][2][3][4][5]

Figure 2: Impact of pH on the ionization state and solubility of Propyl 1H-imidazole-2-carboxylate.[1][3][4]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4][5] PubChem Compound Summary for CID 10236071 (Related Analog: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid). Retrieved from [Link]

-

Mazik, M. (2014).[1][2][3][4][5] Solubility of Imidazoles in Organic Solvents. ResearchGate. (Contextual grounding on imidazole class solubility).

Sources

- 1. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 1-propyl-1h-imidazole-2-carbaldehyde (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. Product Name Index | Ambeed [ambeed.com]

- 8. 79711-61-8|Propyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 10. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) of propyl 1H-imidazole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of Propyl 1H-Imidazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Propyl 1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal and synthetic chemistry, often serving as a key building block for more complex molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed, predictive analysis of the spectroscopic signature of propyl 1H-imidazole-2-carboxylate, grounded in established principles and data from analogous structures. We will dissect its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section combines theoretical prediction with practical, field-proven protocols for data acquisition, offering a self-validating framework for researchers.

Molecular Structure and Foundational Principles

The structural analysis begins with the unambiguous assignment of the molecule's framework. The designation "1H-imidazole" indicates that a proton is attached to one of the nitrogen atoms, allowing for tautomerism. The "propyl...carboxylate" specifies a propyl ester at the C2 position. This structure dictates the electronic environment of every atom, which is the basis for its spectroscopic fingerprint.

Caption: Molecular structure of Propyl 1H-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts are based on the known electronic effects within the imidazole ring and standard values for alkyl chains.[3]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the imidazole ring protons, the N-H proton, and the propyl ester chain. The electron-withdrawing nature of the ester group and the C=N bonds in the ring will deshield adjacent protons, shifting them downfield.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| N-H | ~10.0 - 12.0 | Broad Singlet | - | Exchangeable proton, often broad. Chemical shift is highly dependent on concentration and solvent. |

| C4-H / C5-H | ~7.10 - 7.25 | Multiplet | ~1-3 Hz | Due to tautomerism and mutual coupling, these protons often appear as two closely spaced, sharp signals. Their exact assignment can be ambiguous without 2D NMR.[5] |

| O-CH₂ (propyl) | ~4.35 | Triplet | ~6.7 Hz | Deshielded by the adjacent ester oxygen. Coupled to the middle CH₂ group. |

| middle-CH₂ (propyl) | ~1.80 | Sextet | ~7.0 Hz | Coupled to both the O-CH₂ and the terminal CH₃ group. |

| CH₃ (propyl) | ~1.00 | Triplet | ~7.4 Hz | Standard chemical shift for a terminal methyl group in a propyl chain. |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. The carbonyl carbon of the ester is expected at the far downfield end of the spectrum, while the carbons of the propyl chain will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~161.0 | Typical range for an ester carbonyl conjugated with a heterocyclic ring. |

| C2 (imidazole) | ~142.0 | Attached to two electronegative nitrogens and the ester group. |

| C4 / C5 (imidazole) | ~122.0 - 128.0 | Chemical shifts are in the standard range for imidazole ring carbons.[6] |

| O-CH₂ (propyl) | ~67.0 | Standard shift for an ester methylene carbon. |

| middle-CH₂ (propyl) | ~22.0 | Aliphatic carbon shifted slightly downfield from the terminal methyl. |

| CH₃ (propyl) | ~10.5 | Typical upfield signal for a terminal aliphatic methyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of propyl 1H-imidazole-2-carboxylate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For propyl 1H-imidazole-2-carboxylate, the most prominent features will be the N-H and C=O stretching vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity/Shape | Rationale |

|---|---|---|---|

| N-H Stretch | 3100 - 2800 | Broad, Medium | Hydrogen bonding broadens this peak significantly, often appearing as a wide absorption underlying the C-H stretches.[7] |

| C-H Stretch (Aromatic) | 3150 - 3100 | Medium | Corresponds to the C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2970 - 2870 | Strong | Asymmetric and symmetric stretches of the CH₂ and CH₃ groups in the propyl chain. |

| C=O Stretch (Ester) | ~1725 - 1705 | Strong, Sharp | A very strong and diagnostically crucial peak. Its position indicates conjugation with the imidazole ring.[8][9] |

| C=N / C=C Stretch | ~1550 - 1450 | Medium-Strong | Ring stretching vibrations of the imidazole core. |

| C-O Stretch (Ester) | ~1250 - 1100 | Strong | Two distinct C-O stretches are expected for the ester (C-O-C), often appearing as strong, complex bands.[10] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering vital clues to its structure.

Molecular Weight: C₈H₁₂N₂O₂

-

Monoisotopic Mass: 168.0899 g/mol

-

Average Mass: 168.194 g/mol

The molecular ion peak ([M]⁺˙) is expected at m/z = 168. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Predicted Fragmentation Pattern (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 168 | [M]⁺˙ | Molecular ion peak. |

| 125 | [M - C₃H₇]⁺ | Loss of the propyl radical from the ester chain. |

| 126 | [M - C₃H₆]⁺˙ | Loss of propene via McLafferty rearrangement, a common pathway for esters.[11] |

| 111 | [M - OC₃H₇]⁺ | Cleavage of the ester C-O bond, losing the propoxy radical. This results in a stable acylium ion. |

| 95 | [C₄H₃N₂O]⁺ | Subsequent loss of an oxygen atom or other rearrangements from the m/z 111 fragment. |

| 68 | [C₃H₄N₂]⁺˙ | Fragmentation of the imidazole ring itself. |

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Inject a microliter volume into the GC, which separates the compound before it enters the MS detector. Alternatively, use a direct insertion probe for solid samples.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This provides reproducible fragmentation patterns for library matching. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and their isotopic patterns to confirm the elemental composition and elucidate the fragmentation pathways.

Conclusion

The spectroscopic profile of propyl 1H-imidazole-2-carboxylate is defined by a unique combination of signals. The ¹H and ¹³C NMR spectra confirm the connectivity of the imidazole and propyl ester moieties. The IR spectrum provides clear evidence of the key N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns characteristic of an N-heterocyclic ester. This comprehensive guide serves as a predictive and methodological resource for the unambiguous identification and characterization of this important chemical entity.

References

-

Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available at: [Link]

-

ACS Publications. Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives | Journal of Chemical & Engineering Data. Available at: [Link]

-

TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

ResearchGate. An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. Available at: [Link]

-

Preprints.org. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Available at: [Link]

-

International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

-